molecular formula C19H24N4O3S B2376997 N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 1029791-02-3

N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2376997
CAS No.: 1029791-02-3
M. Wt: 388.49
InChI Key: XQVGTWHKRZJEIZ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the thioacetamide backbone: This can be achieved by reacting 3,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the pyrimidinyl group: The intermediate product is then reacted with 6-(piperidin-1-yl)pyrimidine-4-thiol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the thioacetamide moiety.

    Reduction: Reduction reactions could target the pyrimidinyl group or the thioacetamide linkage.

    Substitution: Nucleophilic substitution reactions might occur at the aromatic ring or the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-((6-(morpholin-4-yl)pyrimidin-4-yl)thio)acetamide
  • N-(3,4-dimethoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is unique due to the presence of the piperidinyl group, which may confer specific binding properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-25-15-7-6-14(10-16(15)26-2)22-18(24)12-27-19-11-17(20-13-21-19)23-8-4-3-5-9-23/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGTWHKRZJEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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